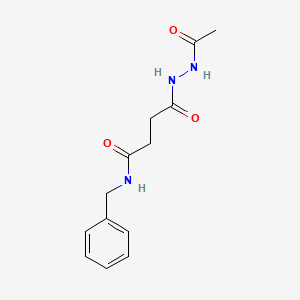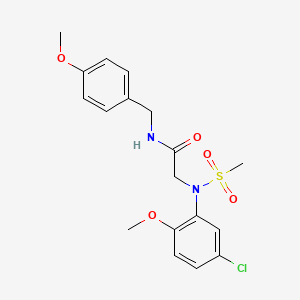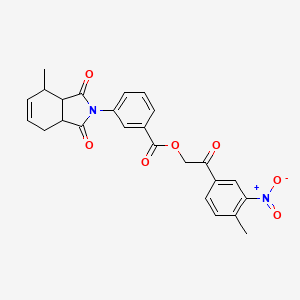![molecular formula C14H17NO2S2 B3935477 N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide](/img/structure/B3935477.png)
N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide
Vue d'ensemble
Description
N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide, also known as TAK-915, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. TAK-915 is a selective antagonist of the GABA-A alpha-5 receptor subtype, which plays a crucial role in cognitive processes such as learning and memory.
Mécanisme D'action
N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide selectively antagonizes the GABA-A alpha-5 receptor subtype, which is predominantly expressed in the hippocampus and cerebral cortex, brain regions that are critical for learning and memory processes. By blocking the activity of this receptor subtype, this compound enhances the activity of excitatory neurons, leading to improved cognitive function.
Biochemical and physiological effects:
Studies have shown that this compound improves cognitive function in animal models of cognitive disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorder. Additionally, this compound has been shown to enhance cognitive function in healthy individuals. This compound has also been shown to have anxiolytic effects in animal models, suggesting its potential use in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide is its selectivity for the GABA-A alpha-5 receptor subtype, which reduces the risk of off-target effects. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide. One area of research is the investigation of the long-term effects of this compound on cognitive function and behavior. Additionally, further studies are needed to determine the optimal dosing regimen and potential side effects of this compound. Another area of research is the development of novel compounds that target the GABA-A alpha-5 receptor subtype with improved pharmacokinetic properties and solubility. Finally, the potential use of this compound in combination with other cognitive enhancers or drugs for the treatment of cognitive disorders should be explored.
In conclusion, this compound is a promising compound with potential therapeutic applications in cognitive disorders. Its selective antagonism of the GABA-A alpha-5 receptor subtype has been shown to improve cognitive function in animal models and healthy individuals. Further research is needed to determine the optimal dosing regimen and potential side effects of this compound, as well as its potential use in combination with other drugs for the treatment of cognitive disorders.
Applications De Recherche Scientifique
N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorder. The selective antagonism of the GABA-A alpha-5 receptor subtype by this compound has been shown to improve cognitive function in animal models of these disorders. Additionally, this compound has been studied for its potential use as a cognitive enhancer in healthy individuals.
Propriétés
IUPAC Name |
N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c1-2-13(8-16)15(7-11-3-5-18-9-11)14(17)12-4-6-19-10-12/h3-6,9-10,13,16H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZAEYSMFYTDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CSC=C1)C(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(acetylamino)-6-tert-butyl-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935403.png)
![9-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-(4-methoxyphenyl)-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B3935406.png)
![1-(1,3-benzodioxol-5-yl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B3935421.png)
![3-isopropoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935423.png)

![ethyl 4-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3935435.png)
methanone](/img/structure/B3935447.png)
![2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide](/img/structure/B3935448.png)
![4-{[(2-ethoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935456.png)
![N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3935491.png)
![4-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935492.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide](/img/structure/B3935495.png)